molecular formula C8H11BrN2O2 B2865049 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1184293-62-6

4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2865049
CAS No.: 1184293-62-6
M. Wt: 247.092
InChI Key: KAYGVAOJLCKAEQ-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

The reactivity of pyrazoles can be influenced by many factors, including their tautomeric and conformational preferences .

Scientific Research Applications

Synthesis and Structural Diversity in Metal Coordination Polymers : Cheng et al. (2017) synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with potential applications in material science due to their thermal and luminescence properties in the solid state (Cheng et al., 2017).

Potential in Biomedical Applications : Ryzhkova et al. (2020) investigated the electrochemically induced multicomponent transformation of certain compounds, including a pyrazole derivative, demonstrating its potential in regulating inflammatory diseases through docking studies, hinting at the compound's relevance in biomedical research (Ryzhkova et al., 2020).

Electrosynthesis and Functionalization Reactions : Papers by Effenberger and Krebs (1984), and Lyalin et al. (2009, 2010) delve into the halodesilylation and electrosynthesis processes, showcasing methods to modify pyrazole derivatives, which may enhance the understanding of the chemical properties and potential industrial applications of compounds like 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Effenberger & Krebs, 1984); (Lyalin et al., 2009); (Lyalin et al., 2010).

Computational and Theoretical Studies : Yıldırım et al. (2005) and Kanwal et al. (2022) provide insights into the functionalization reactions and computational analysis of pyrazole derivatives. These studies offer a deeper understanding of the electronic structure and potential NLO properties of pyrazole-based compounds, which could be relevant for the development of new materials with specific optical properties (Yıldırım et al., 2005); (Kanwal et al., 2022).

Future Directions

The future directions in the field of pyrazole derivatives are likely to involve the development of new synthesis methods and the exploration of new applications in medicine and other fields .

Properties

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYGVAOJLCKAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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